

Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroquinoline-2-carboxylic acid

Cat. No.: B1437156

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Introduction

8-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.^[1] The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] Consequently, unambiguous structural characterization is a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for **8-Fluoroquinoline-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **8-Fluoroquinoline-2-carboxylic acid**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

When setting up NMR experiments for a novel compound like **8-Fluoroquinoline-2-carboxylic acid**, the choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton, which minimizes interference from residual water. For this analysis, we will predict the spectra in DMSO-d₆. The magnetic field strength (e.g., 500 MHz for ¹H) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show five signals in the aromatic region and a broad singlet for the carboxylic acid proton. The fluorine atom at the 8-position will induce through-space and through-bond couplings with neighboring protons, providing key structural information.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~13.5	br s	-	COOH
~8.4	d	~8.5	H4
~8.2	d	~8.5	H3
~8.0	dd	~8.0, 1.5	H5
~7.8	ddd	~8.0, 8.0, 5.0	H6
~7.6	dd	~8.0, 10.0	H7

Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding.^[2] The protons on the quinoline ring system will be deshielded, appearing in the aromatic region. H3 and H4 will likely be doublets due to their coupling to each other. The protons on the fluorinated ring (H5, H6, and H7) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants are estimations based on related fluoroquinoline structures.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Predicted Chemical Shift (δ , ppm)	${}^1\text{JCF}$ (Hz)	Assignment
~166	-	COOH
~158	~250	C8
~148	-	C2
~145	-	C8a
~138	-	C4
~132	~10	C6
~130	-	C4a
~125	~5	C5
~122	-	C3
~118	~15	C7

Interpretation: The carboxylic acid carbonyl carbon will appear at the most downfield position (~166 ppm).[2] The most notable feature will be the signal for C8, which will be a doublet with a large one-bond coupling constant (${}^1\text{JCF}$) of approximately 250 Hz, a hallmark of a carbon directly bonded to fluorine. Other carbons in the fluorinated ring (C6, C5, and C7) will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For **8-Fluoroquinoline-2-carboxylic acid**, a single signal is expected.

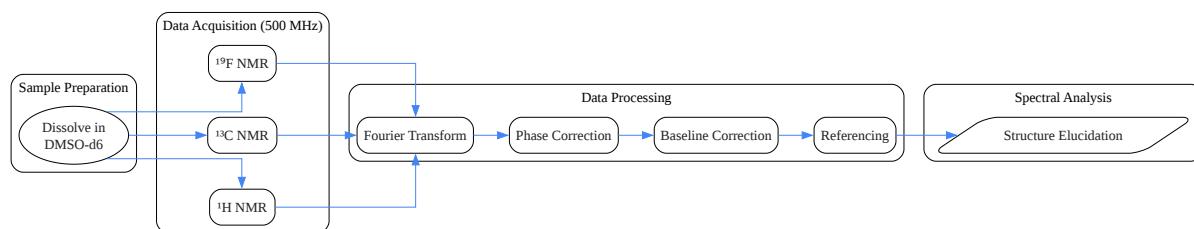
Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
~ -110	m	-

Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, a chemical shift of around -110 ppm (relative to CFCl_3) is a reasonable estimate.^[4] The signal will likely be a multiplet due to couplings with the neighboring protons (H_7 and the proton on the adjacent ring system).

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **8-Fluoroquinoline-2-carboxylic acid** in ~0.6 mL of DMSO-d_6 .
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover the range of -2 to 16 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.

- Set the spectral width to an appropriate range based on the predicted chemical shift (e.g., -50 to -150 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).



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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **8-Fluoroquinoline-2-carboxylic acid** will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

Predicted IR Data and Interpretation

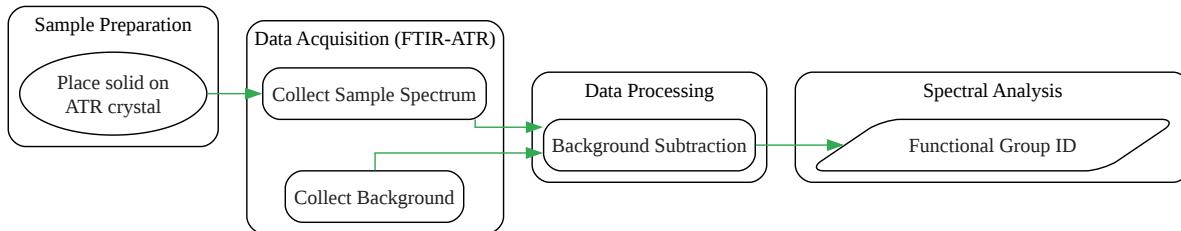
Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid
~1710	Strong	C=O stretch	Carboxylic Acid
1600-1450	Medium	C=C and C=N stretches	Aromatic Ring
~1250	Strong	C-F stretch	Aryl-Fluoride
1320-1210	Strong	C-O stretch	Carboxylic Acid

Interpretation: The most characteristic feature of the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears as a wide band from 3300 to 2500 cm⁻¹.^[5] This broadness is due to hydrogen bonding.^[5] The strong carbonyl (C=O) stretch is expected around 1710 cm⁻¹, a typical value for an aromatic carboxylic acid.^[5] The presence of the quinoline ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. A strong absorption corresponding to the C-F stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

- Sample Preparation: Place a small amount of the solid **8-Fluoroquinoline-2-carboxylic acid** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.



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Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum Data and Interpretation

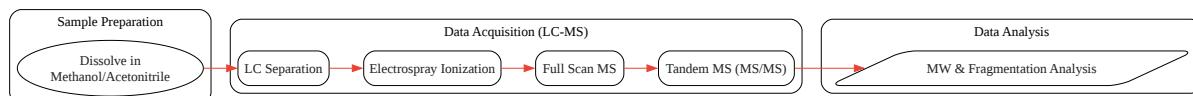
For **8-Fluoroquinoline-2-carboxylic acid** (Molecular Weight: 191.16 g/mol), the following fragments are expected in an electron ionization (EI) mass spectrum.[6]

Predicted m/z	Proposed Fragment	Loss
191	$[M]^+$	-
174	$[M - OH]^+$	OH
146	$[M - COOH]^+$	COOH
119	$[C_8H_4FN]^+$	CO

Interpretation: The molecular ion peak ($[M]^{+}$) is expected at m/z 191. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da), leading to peaks at m/z 174 and 146, respectively.^[7] Subsequent fragmentation of the quinoline ring, such as the loss of CO from the fragment at m/z 146, could lead to a peak at m/z 119. The presence of fluorine will also influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

- Sample Preparation: Prepare a dilute solution of **8-Fluoroquinoline-2-carboxylic acid** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with an electrospray ionization (ESI) source.
- LC Separation (Optional but Recommended):
 - Inject the sample onto a C18 reverse-phase column.
 - Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
- MS Data Acquisition:
 - Acquire data in both positive and negative ion modes.
 - Perform a full scan to determine the molecular ion ($[M+H]^{+}$ in positive mode, $[M-H]^{-}$ in negative mode).
 - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.



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References

- 1. chemshuttle.com [chemshuttle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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